molecular formula C13H10ClN3S B1390833 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 941867-10-3

4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1390833
M. Wt: 275.76 g/mol
InChI Key: RUYFIVYJESEJOA-UHFFFAOYSA-N
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Description

4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C12H11ClN2 . It is an aniline derivative and has been synthesized and tested as a corrosion inhibitor in acid medium for mild steel .


Synthesis Analysis

The compound was synthesized by a simple and inexpensive method . The synthesis of such compounds often involves the use of various metal hydrides reagents such as sodium borohydride . The synthesis of similar compounds has been reported in the literature, involving the remodeling of (Aza)indole/Benzofuran skeletons .


Molecular Structure Analysis

The crystal structure of a similar compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, has been reported . The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .


Chemical Reactions Analysis

The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated . The study explored the kinetics and mechanistic behavior of N,N′-pyridyl Pd (II) complexes .


Physical And Chemical Properties Analysis

The molecular weight of 4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is 218.68 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary: The compound 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, a secondary amine similar to the one you mentioned, was studied for its crystal structure .
  • Methods of Application: The structure was obtained from a stepwise reduction of an imine, (E)-N-(4-chlorophenyl)-1-(pyridin-2-yl)ethan-1-imine, with sodium borohydride. The structure was characterized by FT-IR, 1H and 13C NMR, Mass Spectroscopy and X-ray diffraction .
  • Results: The study provided a detailed crystal structure of the compound, which can be useful in further chemical studies and applications .

2. Drug Discovery

  • Application Summary: Pyrrolidine, a five-membered ring structure similar to the one in your compound, is widely used in drug discovery due to its versatility .
  • Methods of Application: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized if preformed .
  • Results: The different stereoisomers and spatial orientation of substituents can lead to a different biological profile of drug candidates .

Future Directions

The compound and its derivatives could be further explored for their potential applications in various fields such as materials science, medicinal chemistry, and more. The synthesis methods could also be optimized for large-scale production .

properties

IUPAC Name

4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3S/c14-10-5-3-6-11-12(10)17-13(18-11)16-8-9-4-1-2-7-15-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUYFIVYJESEJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=C(S2)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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